molecular formula C14H19N3 B181923 3-((4-methylpiperazin-1-yl)methyl)-1H-indole CAS No. 5444-91-7

3-((4-methylpiperazin-1-yl)methyl)-1H-indole

Cat. No. B181923
CAS RN: 5444-91-7
M. Wt: 229.32 g/mol
InChI Key: YLWXBMKGZWALKM-UHFFFAOYSA-N
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Patent
US07875605B2

Procedure details

In a three necked round bottom flask equipped with pressure equalizing funnel, indole (1.17 g, 0.01 mole) and dichloromethane (8 mL) were taken. 1-Methylpiperazine (1.01 g, 0.011 moles) and formaldehyde (9 mL, 0.012 mole) was added slowly at room temperature and the reaction mixture was stirred well for one hour. After the completion of reaction (TLC), the product was isolated by distillation under reduced pressure. The residue was extracted with ethyl acetate (2×25 mL). The combined organic extracts were washed with water, followed by brine, dried over anhydrous sodium sulfate. The organic layer was evaporated under vacuum. The residue could either be an oily liquid or solid mass. The oily mass was triturated with n-hexane to obtain a solid material. The solid obtained was identified by IR, NMR and mass spectral analyses.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[CH3:10][N:11]1[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1.[CH2:17]=O>ClCCl>[CH3:10][N:11]1[CH2:16][CH2:15][N:14]([CH2:17][C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)[CH2:13][CH2:12]1

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
1.01 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
9 mL
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
8 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred well for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three necked round bottom flask equipped with pressure
CUSTOM
Type
CUSTOM
Details
After the completion of reaction (TLC)
CUSTOM
Type
CUSTOM
Details
the product was isolated by distillation under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
The oily mass was triturated with n-hexane
CUSTOM
Type
CUSTOM
Details
to obtain a solid material
CUSTOM
Type
CUSTOM
Details
The solid obtained

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CN1CCN(CC1)CC1=CNC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.